REACTION_CXSMILES
|
[CH3:1][Mg]Br.[C:4]([NH:7][CH2:8][C:9]1[N:14]=[C:13]([C:15]#N)[CH:12]=[CH:11][CH:10]=1)(=[O:6])[CH3:5].[OH2:17]>O1CCCC1>[C:15]([C:13]1[CH:12]=[CH:11][CH:10]=[C:9]([CH2:8][NH:7][C:4](=[O:6])[CH3:5])[N:14]=1)(=[O:17])[CH3:1]
|
Name
|
|
Quantity
|
17.6 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC1=CC=CC(=N1)C#N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropped to the mixture under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was mixed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with a mixture of ethyl acetate and tetrahydrofuran
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
by eluting with a mixture of ethyl acetate and methanol (50:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=NC(=CC=C1)CNC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |